2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide
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Overview
Description
2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide is an organic compound that belongs to the class of benzenecarboxamides It is characterized by the presence of multiple chlorine atoms, a benzyl group, and an ethylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups.
Chlorination: The amine groups are chlorinated to introduce chlorine atoms at the desired positions.
Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction.
Amidation: The final step involves the formation of the carboxamide by reacting the intermediate with 4-chlorobenzylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atoms and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-(4-methylbenzyl)-4-(ethylsulfonyl)benzenecarboxamide
- 2,3-dichloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide
- 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dichloro-N-[(4-chlorophenyl)methyl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S/c1-2-24(22,23)13-8-7-12(14(18)15(13)19)16(21)20-9-10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKATIFUZFPBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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